molecular formula C8H15NO4 B3047937 8-(Hydroxyamino)-8-oxooctanoic acid CAS No. 149647-86-9

8-(Hydroxyamino)-8-oxooctanoic acid

Cat. No.: B3047937
CAS No.: 149647-86-9
M. Wt: 189.21 g/mol
InChI Key: YNBDVONJRSJFLP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 8-(Hydroxyamino)-8-oxooctanoic acid is not explicitly mentioned in the available literature .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, hydroxy amino acids (HAAs) are known to have unique value in the chemical and pharmaceutical industry with antiviral, antifungal, antibacterial, and anticancer properties . The hydroxylation of amino acids is linked to the catalysis of various biological enzymes .

Scientific Research Applications

Biomarker of Oxidative DNA Damage

8-Hydroxy-2'-deoxyguanosine (8-OH-dG), a derivative of 8-(Hydroxyamino)-8-oxooctanoic acid, is extensively studied as a biomarker of oxidative DNA damage. This biomarker is significant in assessing the impact of oxidative stress on DNA integrity. In various studies, electrochemical biosensors have been developed for the detection of 8-OH-dG in biological samples, demonstrating its utility in monitoring oxidative DNA damage in real-time (Jia, Liu, & Wang, 2015).

Cancer Research

Oxidative DNA damage, as indicated by the presence of 8-OH-dG, plays a crucial role in the pathogenesis of various cancers. Research has identified increased levels of 8-OH-dG in patients with colorectal cancer, suggesting its potential as a biomarker for cancer risk estimation and early detection (Guo et al., 2016). Additionally, the role of 8-OH-dG in breast cancer prognosis has been explored, indicating its importance in understanding cancer progression and treatment outcomes (Sova et al., 2010).

Neurodegenerative Diseases

Studies on Parkinson's Disease (PD) have employed 8-OH-dG as a biomarker to evaluate the progression of the disease. Elevated levels of urinary 8-OH-dG were observed in patients with PD, suggesting its potential as a non-invasive biomarker for monitoring disease progression (Sato, Mizuno, & Hattori, 2005).

Future Directions

Compounds containing the 8-Hydroxyquinoline moiety have been identified as having huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Hydroxy amino acids (HAAs) are of great biological importance and have the potential to serve as a multifunctional building block in organic synthesis . These findings suggest potential future directions for the study and application of 8-(Hydroxyamino)-8-oxooctanoic acid.

Properties

IUPAC Name

8-(hydroxyamino)-8-oxooctanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c10-7(9-13)5-3-1-2-4-6-8(11)12/h13H,1-6H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBDVONJRSJFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00614762
Record name 8-(Hydroxyamino)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149647-86-9
Record name 8-(Hydroxyamino)-8-oxooctanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149647869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(Hydroxyamino)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-(HYDROXYAMINO)-8-OXOOCTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4CYV86ENG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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